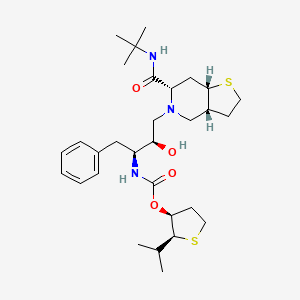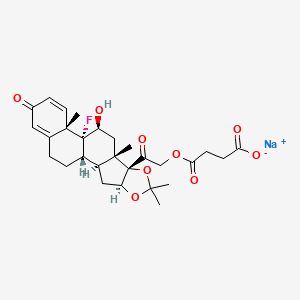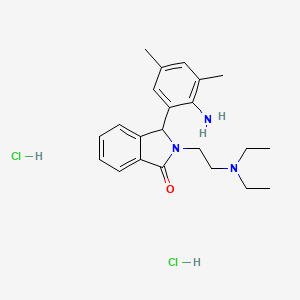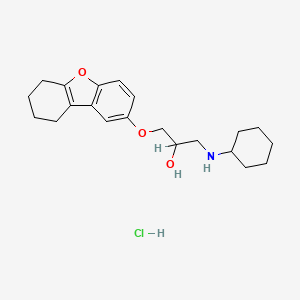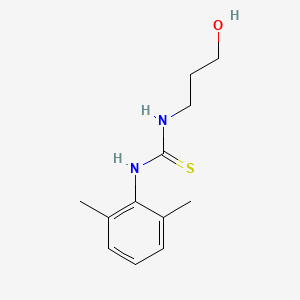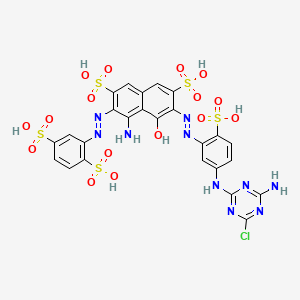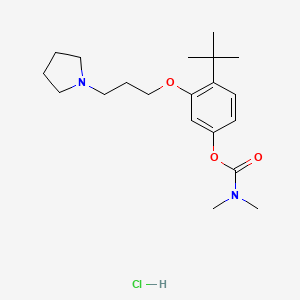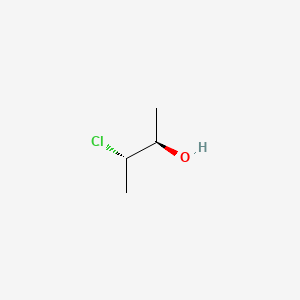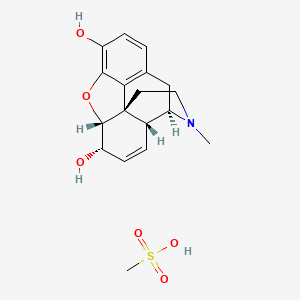
Morphine mesylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morphine mesylate is a salt form of morphine, an opioid analgesic derived from the opium poppy. Morphine is known for its potent pain-relieving properties and has been used in clinical settings for the management of severe pain. This compound is specifically formulated to enhance the solubility and stability of morphine, making it suitable for various pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morphine mesylate involves the reaction of morphine with methanesulfonic acid. The process typically includes the following steps:
Morphine Extraction: Morphine is extracted from opium poppy latex through a series of chemical processes involving acid-base extraction and purification.
Reaction with Methanesulfonic Acid: Morphine is reacted with methanesulfonic acid under controlled conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Large-Scale Extraction: Morphine is extracted from opium poppy latex in large quantities using industrial-scale equipment.
Purification: The extracted morphine is purified to remove impurities and by-products.
Reaction with Methanesulfonic Acid: The purified morphine is reacted with methanesulfonic acid in large reactors to produce this compound.
Chemical Reactions Analysis
Types of Reactions
Morphine mesylate undergoes various chemical reactions, including:
Oxidation: Morphine can be oxidized to form morphinone, a key intermediate in the synthesis of other opioid derivatives.
Reduction: Reduction of morphine can yield dihydromorphine, which has different pharmacological properties.
Substitution: Morphine can undergo substitution reactions to form various derivatives, such as codeine and thebaine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as methyl iodide and acetic anhydride are used for substitution reactions.
Major Products
Morphinone: Formed through oxidation.
Dihydromorphine: Formed through reduction.
Codeine and Thebaine: Formed through substitution reactions.
Scientific Research Applications
Morphine mesylate has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various opioid derivatives.
Biology: Studied for its effects on opioid receptors and its role in pain management.
Medicine: Used in clinical research to develop new analgesic formulations and to study the pharmacokinetics and pharmacodynamics of opioids.
Industry: Employed in the pharmaceutical industry for the production of pain-relief medications
Mechanism of Action
Morphine mesylate exerts its effects by binding to opioid receptors in the central nervous system. The primary molecular targets are the mu-opioid receptors, which mediate the analgesic effects of morphine. Upon binding, morphine activates these receptors, leading to the inhibition of pain signals and the release of neurotransmitters such as dopamine. This results in pain relief and a sense of euphoria .
Comparison with Similar Compounds
Similar Compounds
Codeine: A less potent opioid analgesic derived from morphine.
Thebaine: An opioid alkaloid that serves as a precursor for the synthesis of other opioids.
Oxycodone: A semi-synthetic opioid derived from thebaine, known for its potent analgesic effects.
Hydromorphone: A hydrogenated ketone of morphine, with higher potency and faster onset of action
Uniqueness of Morphine Mesylate
This compound is unique due to its enhanced solubility and stability compared to morphine. This makes it more suitable for pharmaceutical formulations, allowing for more efficient drug delivery and better patient outcomes .
Properties
CAS No. |
335328-17-1 |
|---|---|
Molecular Formula |
C18H23NO6S |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;methanesulfonic acid |
InChI |
InChI=1S/C17H19NO3.CH4O3S/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;1-5(2,3)4/h2-5,10-11,13,16,19-20H,6-8H2,1H3;1H3,(H,2,3,4)/t10-,11+,13-,16-,17-;/m0./s1 |
InChI Key |
MHEMFNFIWLUDDJ-VYKNHSEDSA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O.CS(=O)(=O)O |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


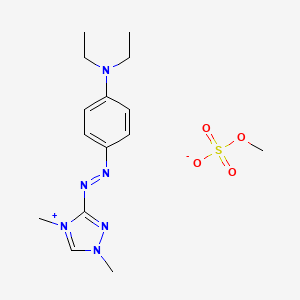
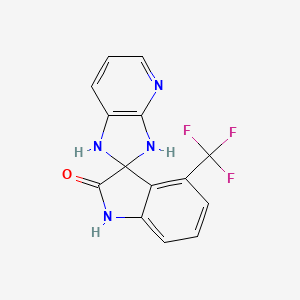
![2-[(1S,2R,4S,5S)-4-[2-(diethylamino)ethoxy]-5-methyl-2-bicyclo[3.1.0]hexanyl]propan-2-ol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12745207.png)
